molecular formula C13H23NO4 B111294 (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid CAS No. 1212348-80-5

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

Cat. No. B111294
CAS RN: 1212348-80-5
M. Wt: 257.33 g/mol
InChI Key: RJUJMGVDZCVHQJ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (IPPCA) is a chiral organic compound that has recently gained attention as an important reagent in organic synthesis. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. IPPCA has also been proposed for use in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds provide a foundational understanding of their chemical properties and potential applications. For example, the discovery of potent inhibitors of influenza neuraminidase utilized core structures similar to the subject compound, demonstrating the importance of structural analysis in drug development (Wang et al., 2001). This underscores the compound's relevance in synthesizing inhibitors for viral enzymes by leveraging its structural attributes.

  • Asymmetric syntheses of derivatives of piperidinedicarboxylic acid, including methods starting from L-aspartic acid and N-Cbz-beta-alanine, highlight the compound's versatility in creating enantiomerically pure substances. These processes are crucial for the production of compounds with specific stereochemistry, which is vital for their biological activity and potential applications in medicinal chemistry (Xue et al., 2002).

  • The study of N→O tert-butyloxycarbonyl (Boc) group migration provided insights into the mechanistic aspects of chemical reactions involving similar compounds. Such investigations are critical for understanding the reactivity and potential for modification of compounds in synthetic chemistry (Xue & Silverman, 2010).

Potential Applications

  • The compound and its derivatives have been explored for their potential in creating new molecules with antibacterial properties. Research into 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, for instance, has shown that these compounds exhibit significant antibacterial activities against various bacterial strains, suggesting their utility in developing new antibacterial agents (Song et al., 2015).

  • The ability to synthesize orthogonally protected amino acids and dipeptides showcases the compound's application in peptide synthesis. Such capabilities are crucial for designing and synthesizing peptides and proteins with specific functions, potentially useful in therapeutic applications and materials science (Moreno‐Vargas et al., 2004).

properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJMGVDZCVHQJ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649719
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212348-80-5
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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